

Application Notes and Protocols for Suzuki Coupling of 3-Iodopyridin-4-ol

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Compound of Interest

Compound Name: **3-Iodopyridin-4-ol**

Cat. No.: **B189408**

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds.

These application notes provide a detailed protocol for the Suzuki coupling of **3-iodopyridin-4-ol** with a variety of arylboronic acids. The resulting 3-aryl-pyridin-4-ol core is a key structural motif in numerous biologically active molecules. The presence of the hydroxyl group on the pyridine ring can be leveraged for further functionalization, making this a versatile building block in drug discovery programs.

General Reaction Scheme

The general scheme for the Suzuki coupling of **3-iodopyridin-4-ol** with an arylboronic acid is depicted below:

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the expected yields for the Suzuki coupling of **3-iodopyridin-4-ol** with a range of electronically and sterically diverse arylboronic acids. These values are based on typical results obtained for similar Suzuki-Miyaura couplings of iodopyridines reported in the scientific literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Entry	Arylboronic Acid	Product	Expected Yield (%)
1	Phenylboronic acid	3-Phenylpyridin-4-ol	85-95%
2	4-Methoxyphenylboronic acid	3-(4-Methoxyphenyl)pyridin-4-ol	80-90%
3	4-Chlorophenylboronic acid	3-(4-Chlorophenyl)pyridin-4-ol	75-85%
4	4-(Trifluoromethyl)phenylboronic acid	3-(4-(Trifluoromethyl)phenyl)pyridin-4-ol	70-80%
5	3,5-Dimethylphenylboronic acid	3-(3,5-Dimethylphenyl)pyridin-4-ol	80-90%
6	2-Thiopheneboronic acid	3-(Thiophen-2-yl)pyridin-4-ol	70-85%
7	Naphthalene-2-boronic acid	3-(Naphthalen-2-yl)pyridin-4-ol	80-90%

Experimental Protocols

Materials and Reagents

- **3-Iodopyridin-4-ol**
- Arylboronic acid (e.g., Phenylboronic acid)

- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
- Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
- Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture, or Dimethylformamide (DMF))
- Inert gas (Argon or Nitrogen)
- Anhydrous solvents
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating plate
- Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

General Procedure for Suzuki Coupling

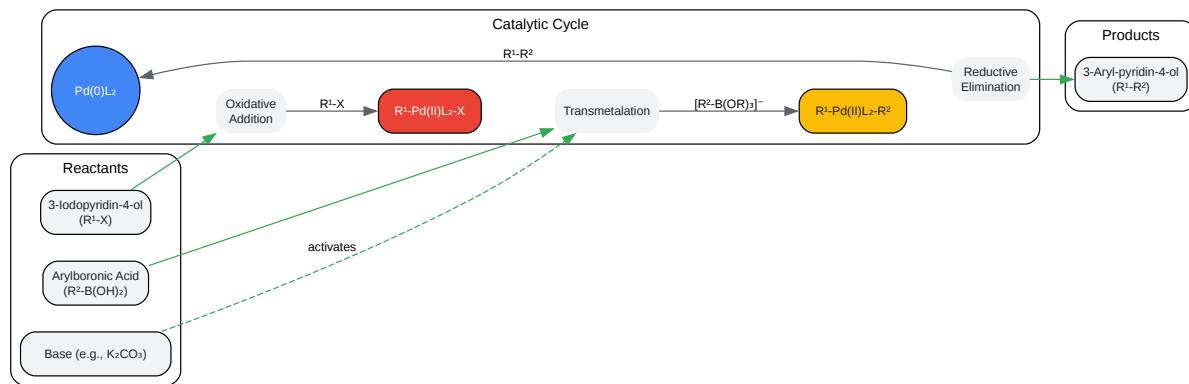
- Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add **3-iodopyridin-4-ol** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.).
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the **3-iodopyridin-4-ol**.
- Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent such as ethyl acetate.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-pyridin-4-ol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

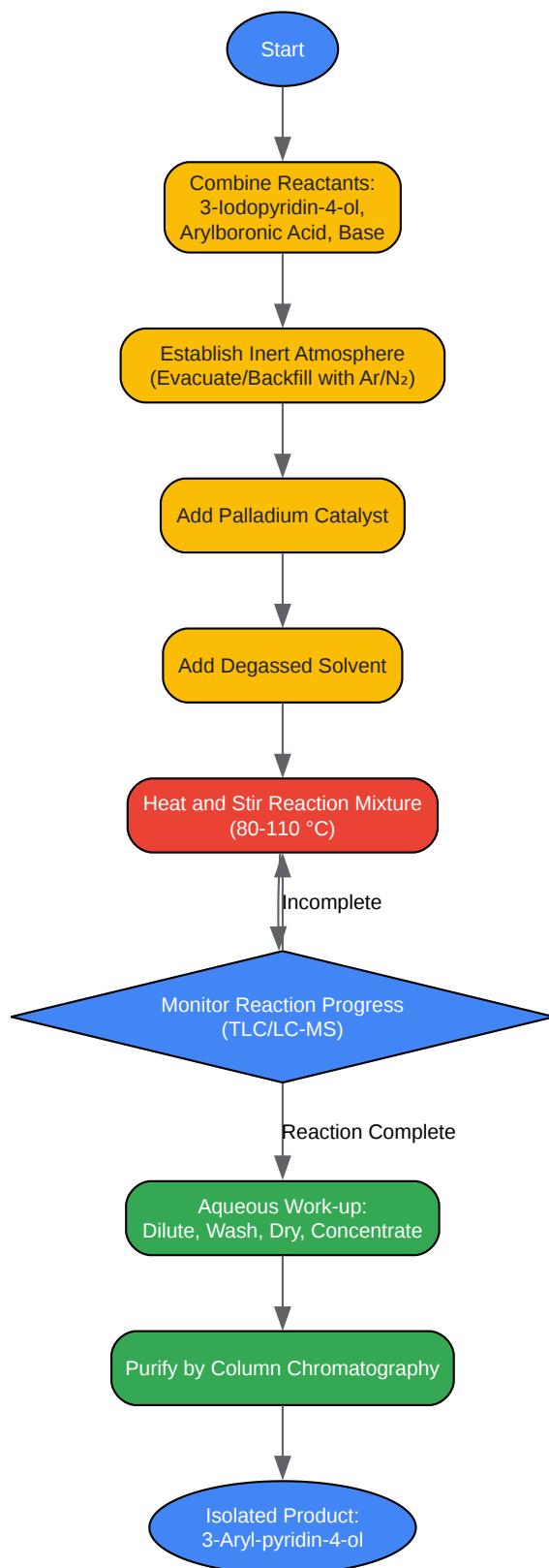


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Suzuki coupling of **3-iodopyridin-4-ol**.

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Caption: A typical experimental workflow for Suzuki coupling.

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